N-Dodecyl-N-hydroxybenzamide
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Overview
Description
N-Dodecyl-N-hydroxybenzamide: is an organic compound with the molecular formula C19H31NO2 . It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a dodecyl group and the nitrogen atom is hydroxylated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecyl-N-hydroxybenzamide typically involves the reaction of dodecylamine with benzoyl chloride in the presence of a base, followed by hydroxylation of the resulting N-dodecylbenzamide. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Base: Common bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-Dodecyl-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-dodecylbenzohydroxamic acid.
Reduction: Formation of N-dodecylbenzylamine.
Substitution: Formation of substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-Dodecyl-N-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and as a permeation enhancer in drug delivery systems.
Medicine: Investigated for its potential use as an inhibitor of histone deacetylases (HDACs), which are targets for cancer therapy.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties
Mechanism of Action
The mechanism of action of N-Dodecyl-N-hydroxybenzamide involves its interaction with molecular targets such as enzymes and cell membranes. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells. Additionally, its surfactant properties allow it to disrupt cell membranes, enhancing the permeability of drugs .
Comparison with Similar Compounds
- N-Dodecyl-2-hydroxybenzamide
- N-(4-Chlorophenyl)-2-hydroxybenzamide
- N-(2,4-Dimethylphenyl)-4-hydroxybenzamide
- N-(2-Ethylphenyl)-4-hydroxybenzamide
Comparison: N-Dodecyl-N-hydroxybenzamide is unique due to its specific dodecyl chain and hydroxylated amide group, which confer distinct surfactant properties and biological activities. Compared to other hydroxybenzamides, it has a longer alkyl chain, enhancing its hydrophobic interactions and making it more effective as a surfactant and membrane disruptor .
Properties
CAS No. |
56918-98-0 |
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Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N-dodecyl-N-hydroxybenzamide |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-20(22)19(21)18-15-12-11-13-16-18/h11-13,15-16,22H,2-10,14,17H2,1H3 |
InChI Key |
KQDMTFAQBVMWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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